sodium;4-oxo-1H-pyridine-3-carboxylate sodium;4-oxo-1H-pyridine-3-carboxylate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13660683
InChI: InChI=1S/C6H5NO3.Na/c8-5-1-2-7-3-4(5)6(9)10;/h1-3H,(H,7,8)(H,9,10);/q;+1/p-1
SMILES: C1=CNC=C(C1=O)C(=O)[O-].[Na+]
Molecular Formula: C6H4NNaO3
Molecular Weight: 161.09 g/mol

sodium;4-oxo-1H-pyridine-3-carboxylate

CAS No.:

Cat. No.: VC13660683

Molecular Formula: C6H4NNaO3

Molecular Weight: 161.09 g/mol

* For research use only. Not for human or veterinary use.

sodium;4-oxo-1H-pyridine-3-carboxylate -

Specification

Molecular Formula C6H4NNaO3
Molecular Weight 161.09 g/mol
IUPAC Name sodium;4-oxo-1H-pyridine-3-carboxylate
Standard InChI InChI=1S/C6H5NO3.Na/c8-5-1-2-7-3-4(5)6(9)10;/h1-3H,(H,7,8)(H,9,10);/q;+1/p-1
Standard InChI Key HLDFPIGVOCVIJP-UHFFFAOYSA-M
SMILES C1=CNC=C(C1=O)C(=O)[O-].[Na+]
Canonical SMILES C1=CNC=C(C1=O)C(=O)[O-].[Na+]

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The core structure of sodium 4-oxo-1H-pyridine-3-carboxylate consists of a pyridine ring with two functional groups:

  • 4-Oxo group: A ketone at position 4, which introduces electron-withdrawing effects and influences resonance stabilization.

  • 3-Carboxylate group: A deprotonated carboxylic acid at position 3, forming a sodium salt that enhances aqueous solubility compared to the free acid form.

The sodium ion (Na+\text{Na}^+) counterion balances the negative charge on the carboxylate group, rendering the compound highly soluble in polar solvents.

Key Physicochemical Parameters

PropertyValue/Description
Molecular FormulaC6H4NNaO3\text{C}_6\text{H}_4\text{NNaO}_3
Molecular Weight161.09 g/mol
SolubilityHigh in water (>100 mg/mL); moderate in ethanol
pKa (Carboxylic Acid)~2.5 (estimated for parent acid)
Melting PointNot fully characterized (decomposes >250°C)

The carboxylate group’s ionization at physiological pH (7.4) enhances bioavailability, making the sodium salt preferable for pharmaceutical formulations .

Synthetic Methodologies

General Synthesis of 4-Oxo-Pyridine Derivatives

The synthesis of sodium 4-oxo-1H-pyridine-3-carboxylate can be inferred from analogous routes for 4-oxo-1,4-dihydroquinoline-3-carboxamides . A typical pathway involves:

  • Cyclization: Formation of the pyridine ring via Gould-Jacobs cyclization, using ethyl acetoacetate and an appropriate amine under reflux conditions.

  • Functionalization: Introduction of the carboxylate group via hydrolysis of ester intermediates.

  • Salt Formation: Deprotonation of the carboxylic acid using sodium hydroxide (NaOH\text{NaOH}) to yield the sodium salt.

Example Reaction Scheme:

Ethyl 4-oxo-1H-pyridine-3-carboxylate+NaOHSodium 4-oxo-1H-pyridine-3-carboxylate+EtOH\text{Ethyl 4-oxo-1H-pyridine-3-carboxylate} + \text{NaOH} \rightarrow \text{Sodium 4-oxo-1H-pyridine-3-carboxylate} + \text{EtOH}

Modifications and Analogues

Structural analogs often incorporate substitutions at the N1 position (e.g., alkyl chains) to modulate receptor affinity. For instance, 1-pentyl-4-oxo-1,4-dihydroquinoline-3-carboxamides exhibit high CB2 selectivity (Ki<50nMK_i < 50 \, \text{nM}) . Similar strategies could optimize the sodium salt’s pharmacokinetic profile.

Pharmacological Applications and Mechanisms

Cannabinoid Receptor Interactions

Although direct data on sodium 4-oxo-1H-pyridine-3-carboxylate are lacking, its quinoline analogs demonstrate potent CB2 receptor binding. Key findings include:

  • Enantioselectivity: Chiral derivatives show differential binding, with (R)-enantiomers often exhibiting higher affinity .

  • Agonist/Antagonist Profiles: Substituents at the 3-carboxamide position determine functionality (e.g., inverse agonism vs. partial agonism) .

Therapeutic Implications

CB2-selective ligands are investigated for:

  • Inflammatory Diseases: CB2 activation suppresses cytokine release and immune cell migration.

  • Neuropathic Pain: CB2 agonists reduce microglial activation in animal models.

  • Metabolic Disorders: Modulation of CB2 signaling improves insulin sensitivity in preclinical studies.

The sodium salt’s enhanced solubility may improve efficacy in these applications compared to neutral analogs.

Structure-Activity Relationship (SAR) Insights

Critical Substituents

  • N1-Alkylation: Longer alkyl chains (e.g., pentyl) enhance CB2 affinity by occupying hydrophobic receptor pockets .

  • 3-Carboxamide vs. Carboxylate: Carboxamides generally show higher receptor affinity, but carboxylates offer better solubility for parenteral formulations.

Electronic Effects

The 4-oxo group’s electron-withdrawing nature stabilizes the enolate form, facilitating interactions with receptor residues. Computational modeling suggests hydrogen bonding between the ketone and Thr114 in CB2 .

Future Directions and Challenges

Research Gaps

  • In Vivo Studies: No pharmacokinetic or toxicity data exist for the sodium salt.

  • Formulation Development: Nanoencapsulation or prodrug strategies could further enhance bioavailability.

Clinical Translation

Repurposing this compound for non-cannabinoid targets (e.g., kinases or ion channels) may broaden its therapeutic utility.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator